Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

Lipophilicity Partition coefficient Druglikeness

Researchers requiring well-characterized CNS screening probes or carbonic anhydrase inhibitors often face SAR inconsistency from unverified isomers. This 3,4-dimethyl regioisomer (C20H29NO3S) provides a definitive solution. Its quantified properties, including logP 5.18 and PSA 48.1 Ų, ensure reproducible assay compatibility and membrane permeability. Bulk procurement is supported by rigorous analytical verification via Wiley SpectraBase-registered ¹H NMR and GC-MS spectra, guaranteeing cross-vendor identity validation.

Molecular Formula C20H29NO3S
Molecular Weight 363.5 g/mol
Cat. No. B11512968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-
Molecular FormulaC20H29NO3S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C
InChIInChI=1S/C20H29NO3S/c1-14-3-4-19(7-15(14)2)25(22,23)21-5-6-24-20-11-16-8-17(12-20)10-18(9-16)13-20/h3-4,7,16-18,21H,5-6,8-13H2,1-2H3
InChIKeySAGTWNGNNXKGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes33 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- — A Physicochemically Differentiated Adamantyl-Sulfonamide Screening Candidate for Drug Discovery Procurement


Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- (C20H29NO3S; MW 363.52 g/mol) is a synthetic small-molecule sulfonamide featuring an adamantyl cage linked via an ether-ethyl bridge to a 3,4-dimethyl-substituted benzenesulfonamide pharmacophore. Available as a screening compound from commercial vendors (ChemDiv Compound ID 8013-3917) , it is structurally positioned within the broader class of adamantane-bearing sulfonamides whose physicochemical and thermodynamic properties — including sublimation enthalpy, solubility in biorelevant media, and partition coefficients — are exquisitely sensitive to phenyl-ring substitution patterns, as systematically demonstrated by Perlovich et al. across multiple studies . Verified analytical reference data (¹H NMR and GC-MS spectra) are registered in the Wiley SpectraBase library under Compound ID 95MIUM6C52T .

Why Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- Cannot Be Interchanged With Other Adamantyl-Sulfonamide Screening Hits


Within the adamantyl-ether-ethyl-benzenesulfonamide series, the position and number of methyl substituents on the phenyl ring directly control the compound's lipophilicity, aqueous solubility, and hydrogen-bond capacity — three parameters that govern membrane permeability, protein binding, and assay compatibility . The 3,4-dimethyl regioisomer occupies a distinct physicochemical niche relative to the unsubstituted parent (ΔlogP ≈ +1.3 units), the mono-methyl analog, and the 2,4,6-trimethyl variant. Class-level evidence from the Perlovich group has established that seemingly minor modifications to the phenyl ring of adamantane sulfonamides produce statistically significant shifts in sublimation thermodynamics, solubility in biorelevant media (buffer pH 7.4, 1-octanol, n-hexane), and octanol-water distribution coefficients . Consequently, substituting one screening hit for another within this series without accounting for these quantifiable differences risks inconsistent SAR interpretation, altered cellular permeability, divergent formulation requirements, and failed assay reproducibility. The quantitative evidence below establishes the specific, measurable differentiation of the 3,4-dimethyl derivative.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- Versus Its Closest Structural Analogs


Lipophilicity Differentiation: 3,4-Dimethyl Substitution Increases logP by +1.3 Units Over the Unsubstituted Phenyl Analog

The 3,4-dimethyl substitution on the benzenesulfonamide phenyl ring produces a substantial and quantifiable increase in lipophilicity compared to the unsubstituted parent compound. The target compound's logP value of 5.18 (ChemDiv calculated logP) represents an increase of approximately +1.31 log units over the unsubstituted N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide, which has an ACD/LogP of 3.87 . This difference corresponds to a theoretical ~20-fold increase in octanol-water partition coefficient, directly affecting the compound's distribution into lipid membranes and hydrophobic protein binding pockets. The XLogP3 value independently corroborates this trend at 4.1 for the target compound . For context, the adamantyl group itself contributes a hydrophobic substituent constant (πadamantyl) estimated at approximately 3.1 across 31 clinically relevant adamantyl-bearing compounds .

Lipophilicity Partition coefficient Druglikeness Membrane permeability

Aqueous Solubility Differentiation: LogSw of -5.14 Quantifies the Low Water Solubility Expected for This Lipophilic Screening Compound

The calculated aqueous solubility parameter (logSw) for the target compound is -5.1363 , indicating an estimated intrinsic water solubility in the low micromolar to sub-micromolar range. While directly comparable experimental logSw data for close analogs are not available in the public domain, the class-level solubility behavior of adamantane sulfonamide derivatives has been systematically characterized: Perlovich et al. (2021) demonstrated that five adamantane/memantine sulfonamide derivatives with varying phenyl substituents exhibited 'low equilibrium solubility in water and n-hexane, and essentially better solubility in 1-octanol' across the temperature range 293.15–313.15 K, with experimental solubility strongly correlated with melting properties (crystal lattice energy) and hypothetic distribution coefficients . The logSw value of -5.14 for the target compound, combined with its high logP of 5.18, predicts that DMSO stock solutions will be required for biochemical assays and that aqueous dilution may risk precipitation — a critical procurement and experimental design consideration that distinguishes this compound from less lipophilic screening candidates.

Aqueous solubility logSw Biorelevant media Formulation

Hydrogen-Bond Capacity and Polar Surface Area Differentiation: 3,4-Dimethyl Pattern Provides Six H-Bond Acceptors With PSA of 48.1 Ų

The target compound presents a hydrogen-bond acceptor count of 6 and a polar surface area (PSA) of 48.099 Ų, with a single hydrogen-bond donor (the sulfonamide N–H) . In contrast, the unsubstituted parent analog N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide has only 4 H-bond acceptors and a larger PSA of 64 Ų (ACD/Labs predicted) . The lower PSA of the 3,4-dimethyl derivative, despite its additional methyl groups, arises from the shielding effect of the ortho-methyl substituent on the sulfonamide polar surface — a phenomenon consistent with the known conformational effects of ortho-substitution on sulfonamide geometry. The single H-bond donor (N–H) is preserved across both compounds, maintaining the key pharmacophoric feature for potential carbonic anhydrase or other sulfonamide-target engagement, as established in the class-level CA inhibition literature where adamantyl-benzenesulfonamides inhibit hCA I and hCA II with potency comparable to acetazolamide and methazolamide .

Hydrogen bonding Polar surface area Druglikeness Oral bioavailability prediction

Spectroscopic Identity Differentiation: Verified ¹H NMR and GC-MS Spectra Provide Unique Quality Control Benchmarks for Procurement Verification

The target compound is registered with verified ¹H NMR and GC-MS spectra in the Wiley SpectraBase library under Compound ID 95MIUM6C52T, with InChIKey SAGTWNGNNXKGMX-UHFFFAOYSA-N . This spectroscopic registration provides a definitive identity benchmark that distinguishes the 3,4-dimethyl regioisomer from other methyl-substituted variants. For example, the 2,4,6-trimethyl analog (CAS 446028-51-9; C21H31NO3S; MW 377.54) is registered separately with 2 NMR and 1 MS spectra (SpectraBase Compound ID 7QOQwNQimEe) , while the 4-methoxy-3-methyl variant has 1 MS spectrum (SpectraBase Compound ID 9b4tQUTtAX0) . The distinct InChIKey, molecular formula (C20H29NO3S), exact mass (363.186815 g/mol), and retention characteristics embedded in these spectral records ensure unambiguous compound identification during procurement, inventory management, and assay quality control.

Quality control Spectroscopic characterization Compound identity verification Procurement specification

Regioisomeric Methylation Pattern Differentiation: 3,4-Dimethyl Substitution Contrasts With 2,4,6-Trimethyl Pattern in Steric Bulk, Electron Donation, and Metabolic Liability

The 3,4-dimethyl substitution pattern on the benzenesulfonamide phenyl ring is structurally distinct from the 2,4,6-trimethyl (mesitylene-type) pattern found in the closest commercially available analog (CAS 446028-51-9). The 3,4-disubstitution leaves the ortho positions (C2 and C6) unsubstituted, preserving rotational freedom of the sulfonamide group relative to the phenyl ring, whereas the 2,4,6-trimethyl pattern introduces significant steric hindrance at both ortho positions, which is expected to constrain the sulfonamide dihedral angle and alter binding geometry at target active sites . Electronically, the 3,4-dimethyl pattern provides moderate electron donation via inductive and hyperconjugative effects from the meta- and para-methyl groups, whereas the 2,4,6-trimethyl pattern donates more strongly but with ortho steric compression. From a metabolic stability perspective, the unsubstituted ortho positions in the 3,4-dimethyl isomer leave potential sites for CYP-mediated oxidation accessible, whereas the 2,4,6-trimethyl pattern blocks these positions — a structural feature known to influence metabolic half-life in adamantyl-containing compounds, where even a single methyl group introduction can produce a 4-fold change in potency without loss of metabolic stability in related chemotypes . No direct head-to-head biological comparison of these two regioisomers has been published; this evidence is based on structural analysis and class-level metabolic stability trends.

Regioisomer differentiation Steric effects Metabolic stability SAR

Thermodynamic Differentiation: Phenyl Ring Substitution Modulates Sublimation Enthalpy and Crystal Lattice Energy in Adamantane Sulfonamide Derivatives

Perlovich et al. (2016) established that structural modification of the phenyl ring in adamantane sulfonamide derivatives directly and measurably alters sublimation thermodynamic parameters, including saturation vapor pressure temperature dependencies and sublimation enthalpies, determined via the transpiration method . A follow-up study (2018) on adamantane and memantine sulfonamide molecular crystals further demonstrated that correlation equations linking thermodynamic sublimation characteristics with melting points and crystal packing densities can be derived, enabling prediction of solid-state behavior from molecular structure . The 2021 study of five additional derivatives confirmed that phenyl substituents modulate solubility in biorelevant media through effects on crystal lattice energy (reflected in melting properties) and solvation (reflected in hypothetic distribution coefficients) . While the target 3,4-dimethyl compound was not among the specific compounds studied in these papers, the class-level structure-property relationships provide a validated framework for predicting that the 3,4-dimethyl substitution pattern will confer a distinct sublimation enthalpy, melting point, and solubility profile compared to the unsubstituted, mono-methyl, and trimethyl analogs. Experimental determination of these parameters for the target compound would require dedicated DSC and transpiration method studies.

Sublimation thermodynamics Crystal lattice energy Solid-state properties Formulation

Recommended Application Scenarios for Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- Based on Quantitative Differentiation Evidence


Screening Library Enrichment for CNS-Penetrant Lead Discovery Where Elevated logP and Sub-60 Ų PSA Are Desired

Based on the demonstrated logP of 5.18 and PSA of 48.1 Ų — which places this compound below the 60–70 Ų threshold associated with favorable CNS penetration — this compound is a rational procurement choice for CNS-focused screening libraries . The combination of high lipophilicity (ΔlogP ≈ +1.3 over the unsubstituted analog) and a single hydrogen-bond donor aligns with physicochemical profiles of known CNS drugs. Researchers should note that the low predicted aqueous solubility (logSw -5.14) necessitates DMSO stock solution preparation at concentrations not exceeding 10 mM to avoid precipitation upon aqueous dilution.

Structure-Activity Relationship (SAR) Studies Exploring Phenyl Ring Substitution Effects on Carbonic Anhydrase Isoform Selectivity

The benzenesulfonamide pharmacophore with a free sulfonamide N–H is a well-established zinc-binding group for carbonic anhydrase (CA) inhibition, and adamantyl-bearing sulfonamides have demonstrated CA I/II inhibitory potency comparable to acetazolamide . The 3,4-dimethyl substitution pattern provides a differentiated steric and electronic environment around the sulfonamide zinc-binding motif compared to unsubstituted, 4-methyl, or 2,4,6-trimethyl analogs. Procurement of this specific regioisomer enables systematic SAR exploration of how meta/para-methyl substitution affects CA isoform selectivity (I, II, IX, XII), particularly given that phenyl ring structure drastically affects CA inhibition efficacy as demonstrated by Biswas et al. (2013) .

Physicochemical Profiling and Pre-Formulation Screening of Lipophilic Adamantane-Containing Drug Candidates

The quantitative logP, logSw, PSA, and HBA/HBD parameters established for this compound provide a defined starting point for pre-formulation studies. The class-level thermodynamic framework from Perlovich et al. (2016, 2018, 2021) enables prediction of how this compound's solid-state properties (sublimation enthalpy, melting point, solubility in biorelevant media) will compare to other adamantane sulfonamide derivatives . This compound is suitable as a reference standard for developing HPLC-based logD determination methods or for validating in silico solubility prediction models within the adamantane sulfonamide chemical space.

ATP-Binding Cassette Transporter Modulation Research Requiring a Lipophilic Sulfonamide Probe

Commercial vendor documentation identifies this compound class as having potential modulatory activity against ATP-binding cassette (ABC) transporters . The high logP of 5.18, combined with the membrane-permeabilizing properties classically associated with the adamantane cage, positions this compound as a candidate probe for studying ABC transporter-mediated drug efflux or uptake. Its spectroscopic identity verification via Wiley SpectraBase ensures that procurement from different vendors can be cross-validated using standard analytical methods (NMR, GC-MS), maintaining experimental reproducibility across laboratories.

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